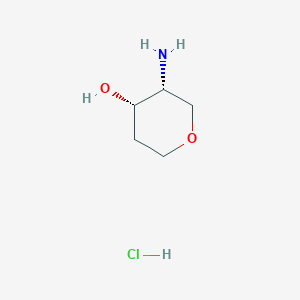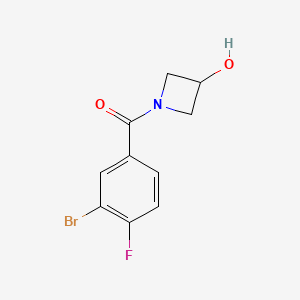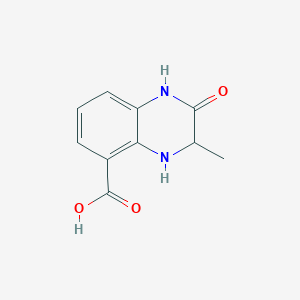
4-Bromoisoquinoline-6-carboxylic acid
Overview
Description
4-Bromoisoquinoline-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
There are several papers that discuss the synthesis of this compound. For instance, a paper titled “A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone” provides a detailed synthesis process . Another paper titled “Synthesis of coordination compounds with 4 …” also discusses the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a bicyclic core structure with a carboxylic acid group at position 3 and a carbonyl at position 4 .
Chemical Reactions Analysis
This compound is known to participate in various chemical reactions. For instance, it can undergo oxidation of aza-indoles to yield the corresponding aza-isatin for subsequent Pfitzinger condensation . More details about its chemical reactions can be found in the paper titled "Reactions of Carboxylic Acids" .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. For instance, its molecular weight is 252.06 g/mol . Carboxylic acids, such as this compound, are known to have high boiling points and their solubility decreases with molar mass .
Scientific Research Applications
Synthesis and Organic Synthesis Applications
4-Bromoisoquinoline-6-carboxylic acid plays a crucial role in the field of organic synthesis, particularly in the selective synthesis of 4-bromoisoquinoline and its derivatives. The electrocyclic reaction catalyzed by palladium under different conditions allows for the selective formation of 4-bromoisoquinoline. This compound's synthesis involves the use of PdBr2/CuBr2/LiBr in MeCN, highlighting its significance in introducing bromine into organic molecules, thus enhancing methodologies for organic synthesis due to the versatility of bromine in further chemical transformations (Zhang, Li, & Xiao, 2013).
Pharmacological and Medicinal Chemistry
In medicinal chemistry, derivatives of 4-bromoisoquinoline exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. For instance, aminoquinones structurally related to marine isoquinolinequinones, such as 7-amino-6-bromoisoquinoline-5,8-quinone, demonstrate promising antitumor activity. These compounds, including the series of 6-, 7-, and 6,7-substituted isoquinolinequinones, have shown moderate to high potency against healthy lung fibroblasts and human tumor cell lines, such as AGS gastric adenocarcinoma, SK-MES-1 lung, J82 bladder carcinoma, and HL-60 leukemia cells. Compounds like 4b, 12, and 13, particularly 7-amino-6-bromoisoquinoline-5,8-quinone, have been highlighted for their significant activity, indicating the potential of 4-bromoisoquinoline derivatives in cancer therapy (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Catalysis and Material Science
Furthermore, this compound derivatives are explored in catalysis and material science, particularly in the development of water oxidation catalysts. Complexes containing the tetradentate ligand [1,1'-biisoquinoline]-3,3'-dicarboxylic acid with 4-bromoisoquinoline as axial ligands have been synthesized. These complexes have shown potential as molecular water oxidation catalysts in acidic media, indicating the role of 4-bromoisoquinoline derivatives in enhancing the efficiency of catalytic processes, although with modest turnover numbers and frequencies compared to related analogues (Scherrer, Schilling, Luber, Fox, Spingler, Alberto, & Richmond, 2016).
Analytical Chemistry Applications
In analytical chemistry, novel derivatization reagents possessing a bromoquinolinium structure, such as 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), have been synthesized for the analysis of carboxylic acids in biological samples. This methodology facilitates the efficient reaction with carboxylic acids, enhancing the sensitivity and specificity of HPLC-MS analyses. The presence of a bromine atom in the APBQ structure allows for the easy identification of carboxylic acids due to the characteristic bromine isotope pattern, demonstrating the utility of 4-bromoisoquinoline derivatives in the qualitative and quantitative analyses of biological samples (Mochizuki, Inagaki, Suzuki, Min, Inoue, Todoroki, & Toyo’oka, 2013).
Mechanism of Action
The mechanism of action of 4-Bromoisoquinoline-6-carboxylic acid is complex and depends on the specific context. For instance, quinolones, a class of compounds to which this compound belongs, are known to inhibit DNA gyrase and topoisomerase IV activities, two enzymes essential for bacteria viability .
Safety and Hazards
Properties
IUPAC Name |
4-bromoisoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWCQTRYIQADHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637280-23-9 | |
| Record name | 4-bromoisoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


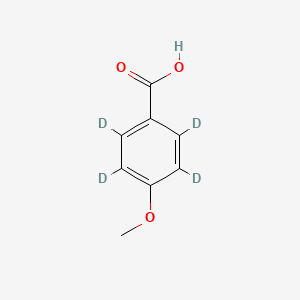
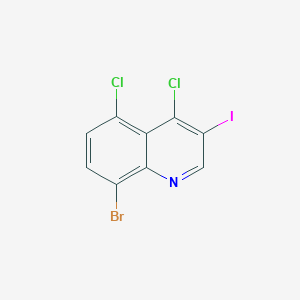
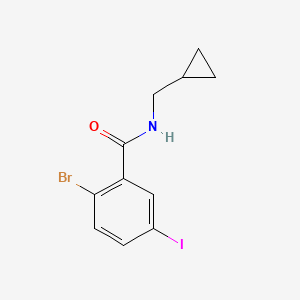

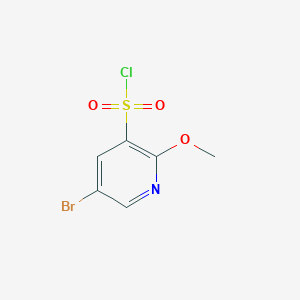
![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)
